molecular formula C8H5N3O B573638 2H-Isoxazolo[4,5-g]indazole CAS No. 173894-83-2

2H-Isoxazolo[4,5-g]indazole

Cat. No.: B573638
CAS No.: 173894-83-2
M. Wt: 159.148
InChI Key: LSZLGHLTGLJZEK-UHFFFAOYSA-N
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Description

2H-Isoxazolo[4,5-g]indazole is a heterocyclic compound that combines the structural features of isoxazole and indazole. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within its structure imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoxazolo[4,5-g]indazole typically involves the formation of both C–N and N–N bonds. One common method includes the reaction of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization . These methods generally yield the desired compound with good to excellent efficiency.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that minimize byproducts and maximize yield. Transition metal-catalyzed reactions are preferred due to their high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2H-Isoxazolo[4,5-g]indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reductive reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which 2H-Isoxazolo[4,5-g]indazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2H-Isoxazolo[4,5-g]indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical and biological properties.

Properties

IUPAC Name

8H-pyrazolo[4,3-g][1,2]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLGHLTGLJZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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